![molecular formula C25H28N6O2 B5587847 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Applications
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives, including the compound , exhibit significant antiviral activity. A notable patent (US9963455B2) describes various pyrazolo[1,5-a]pyrimidines as promising candidates for antiviral therapy due to their ability to inhibit viral replication mechanisms. These compounds can interfere with specific viral enzymes or proteins essential for the viral life cycle, making them potential therapeutic agents against viral infections .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2). The compound exhibited IC50 values ranging from 5.00 to 32.52 μM, indicating significant antiproliferative activity .
- Biodistribution Studies : Another study focused on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for PET imaging in tumors. The results suggested that these compounds had a favorable accumulation in tumor tissues compared to normal tissues, highlighting their potential not only as therapeutic agents but also as imaging agents for cancer diagnostics .
Structure-Activity Relationship (SAR)
The structure of 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine influences its biological activity significantly. Modifications to the substituents on the pyrazolo[1,5-a]pyrimidine scaffold can enhance its potency and selectivity against specific targets. For instance:
- The presence of methoxy groups has been associated with improved solubility and bioavailability.
- The piperazine moiety contributes to the compound's interaction with biological targets by enhancing binding affinity .
Pharmacokinetics and Toxicity
Despite their promising biological activities, many pyrazolo[1,5-a]pyrimidines face challenges related to poor aqueous solubility and bioavailability. Recent research efforts have focused on modifying these compounds to improve their pharmacokinetic properties without compromising efficacy . Additionally, toxicity studies are critical to ensure safety profiles before clinical application.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific kinases, such as CDK2. By binding to the active site of these enzymes, the compound prevents their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its cytotoxic activities against various cancer cell lines.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which contribute to its high potency and selectivity as a kinase inhibitor. Its structure allows for specific interactions with the active sites of target enzymes, making it a valuable compound in medicinal chemistry .
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that are believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazolo[1,5-a]pyrimidine scaffold.
- Introduction of the dimethoxyphenyl and pyridinylpiperazine groups through electrophilic aromatic substitution and coupling reactions.
Antitumor Activity
Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines showed IC50 values ranging from 45 to 97 nM when treated with similar derivatives .
- The compound has been noted for its ability to inhibit cell proliferation and induce apoptosis in tumor cells .
Antiviral Activity
Compounds structurally related to this compound have shown promising antiviral properties. Specifically:
- In vitro studies indicated significant activity against viruses such as Para 3 virus and Leishmania tropica .
The proposed mechanism of action for this compound includes:
- Inhibition of specific kinases involved in cell cycle regulation.
- Modulation of apoptotic pathways leading to increased cancer cell death .
Study 1: Cytotoxicity Assessment
A comprehensive study assessed the cytotoxicity of various pyrazolo[1,5-a]pyrimidines. The tested compounds were evaluated against several cancer cell lines using standard MTT assays. The results indicated that the presence of the dimethoxyphenyl group significantly enhanced cytotoxicity compared to other substituents.
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MCF-7 | 67 |
Compound B | HCT-116 | 54 |
Target Compound | MCF-7 | 45 |
Target Compound | HCT-116 | 60 |
Study 2: Antiviral Efficacy
Another study focused on the antiviral efficacy of related compounds against Leishmania tropica. The target compound demonstrated potent inhibitory effects at low concentrations.
Compound | Virus | IC50 (µM) |
---|---|---|
Compound C | Para 3 Virus | 0.8 |
Target Compound | Leishmania tropica | 0.5 |
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-17-15-23(30-13-11-29(12-14-30)22-7-5-6-10-26-22)31-25(27-17)24(18(2)28-31)19-8-9-20(32-3)21(16-19)33-4/h5-10,15-16H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNPZILKDCNGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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